2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate
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Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is a complex organic compound that features both a nitrophenyl group and an indole moiety
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzyl bromide with 4-(1H-indol-3-yl)butanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate include:
4-nitrophenyl 4-(1H-indol-3-yl)butanoate: Lacks the oxoethyl group but retains the nitrophenyl and indole moieties.
2-(4-aminophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate: Features an amino group instead of a nitro group.
2-(4-nitrophenyl)-2-oxoethyl 4-(1H-indol-3-yl)acetate: Has an acetate group instead of a butanoate group. These compounds share structural similarities but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activity
Properties
Molecular Formula |
C20H18N2O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C20H18N2O5/c23-19(14-8-10-16(11-9-14)22(25)26)13-27-20(24)7-3-4-15-12-21-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,21H,3-4,7,13H2 |
InChI Key |
SVKWWEJSOQOZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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